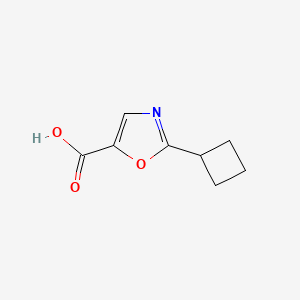
2-(oxan-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Oxan-3-yl)propan-1-ol, also known as oxan-3-ol, is an organic compound that has a wide range of uses in the scientific and industrial fields. This compound is a primary alcohol with a three-carbon chain, and it is a derivative of oxane, which is a cyclic hydrocarbon. It is a colorless liquid with a sweet, pungent odor, and it is miscible with water, alcohol, and ether. Oxan-3-ol is used in a variety of applications, including as a solvent, a reagent, and an intermediate in the synthesis of other compounds. It is also used in the manufacture of pharmaceuticals, pesticides, and fragrances.
Applications De Recherche Scientifique
Oxan-3-ol is widely used in scientific research applications. It is used as a solvent in organic synthesis and as a reagent in chemical reactions. It is also used as an intermediate in the synthesis of other compounds, such as esters, amides, and amines. In addition, 2-(oxan-3-yl)propan-1-ol is used in the synthesis of drugs, pesticides, and fragrances.
Mécanisme D'action
The mechanism of action of 2-(oxan-3-yl)propan-1-ol is not well understood. It is thought to act as a nucleophile, reacting with electrophiles to form new bonds. It can also act as an acid, donating a proton to an acceptor molecule. In addition, this compound can act as a hydrogen bond donor, forming hydrogen bonds with other molecules.
Biochemical and Physiological Effects
Oxan-3-ol has been studied for its potential biochemical and physiological effects. It has been shown to have antifungal activity, and it has been found to inhibit the growth of certain bacteria. In addition, this compound has been found to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Oxan-3-ol has several advantages for use in lab experiments. It is a colorless liquid with a sweet, pungent odor, and it is miscible with water, alcohol, and ether. It is also inexpensive and easy to obtain. However, there are some limitations to using 2-(oxan-3-yl)propan-1-ol in lab experiments. It is highly flammable and can cause irritation to the skin and eyes. In addition, it is toxic in large doses, and it can be hazardous if not handled properly.
Orientations Futures
There are several potential future directions for research on 2-(oxan-3-yl)propan-1-ol. It could be studied further for its potential biochemical and physiological effects, including its antifungal, antibacterial, anti-inflammatory, and analgesic effects. In addition, it could be studied for its potential uses in the synthesis of drugs, pesticides, and fragrances. Furthermore, it could be studied for its potential use as a solvent and as a reagent in chemical reactions. Finally, it could be studied for its potential applications in industrial processes.
Méthodes De Synthèse
Oxan-3-ol can be synthesized from the reaction of oxalyl chloride and 1-propanol. In this reaction, the oxalyl chloride acts as an acid, and the 1-propanol acts as a base. The reaction proceeds in the presence of anhydrous aluminum chloride as a catalyst, and the resulting product is 2-(oxan-3-yl)propan-1-ol. This reaction is a simple and efficient way to synthesize this compound from the starting materials.
Propriétés
IUPAC Name |
2-(oxan-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(5-9)8-3-2-4-10-6-8/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJPLLRBWCOXJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B6619407.png)
![tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6619422.png)


![3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid](/img/structure/B6619445.png)





